Opioid Receptor Binding Affinity: 2,4-Dibromo Analog Establishes Class Potency Ceiling; Mono-2-Bromo Represents Intermediate Substitution
The 2,4-dibromo analog (compound 1) binds human μ-opioid receptor (MOR) with Kᵢ = 15 ± 2 nM, δ-opioid receptor (DOR) with Kᵢ = 82 ± 7 nM, and κ-opioid receptor (KOR) with Kᵢ = 76 ± 9 nM in radioligand displacement assays using [³H]diprenorphine on HEK293 membranes [1]. The parent unsubstituted 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (compound 19) displayed an adenylyl cyclase inhibition IC₅₀ of 0.73 μM at MOR and 0.41 μM at KOR, substantially weaker than the dibromo analog's functional cAMP potency (MOR IC₅₀ = 24 ± 6 nM) [2]. The 2-bromo mono-substituted compound sits structurally between these two characterized extremes. No direct binding data for the 2-bromo compound or the 4-bromo isomer have been published. This Evidence Item is tagged as Class-level inference.
| Evidence Dimension | μ-Opioid receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not yet determined in published literature; predicted intermediate between parent compound and 2,4-dibromo analog based on SAR trend. |
| Comparator Or Baseline | 2,4-Dibromo analog: MOR Kᵢ = 15 ± 2 nM; Parent (1-phenyl) compound 19: MOR adenylyl cyclase IC₅₀ = 0.73 μM (730 nM). 4-Bromo isomer: no data available. |
| Quantified Difference | 2,4-Dibromo analog shows ~30- to 50-fold improvement in functional potency over parent unsubstituted compound. The mono-2-bromo compound is predicted to exhibit intermediate potency. |
| Conditions | Radioligand binding: HEK293 membranes expressing human MOR, [³H]diprenorphine, 25°C. Adenylyl cyclase: forskolin-stimulated cAMP inhibition in HEK293-MOR cells. |
Why This Matters
The mono-2-bromo compound enables systematic deconvolution of the contribution of the ortho-bromine to MOR affinity, a question that cannot be answered using only the di-substituted or para-substituted analogs.
- [1] Chao PK, Ueng SH, Ou LC, Yeh TK, Chang WT, Chang HF, Chen SC, Tao PL, Law PY, Loh HH, Cheng MF, Chuang JY, Chen CT, Shih C, Yeh SH. 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A Novel Opioid Receptor Agonist with Less Accompanying Gastrointestinal Dysfunction than Morphine. Anesthesiology. 2017;126(5):952-966. DOI: 10.1097/ALN.0000000000001568. View Source
- [2] Cheng MF, Ou LC, Chen SC, Chang WT, Law PY, Loh HH, Chao YS, Shih C, Yeh SH, Ueng SH. Discovery, structure–activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. Bioorg Med Chem. 2014;22(17):4694-4703. DOI: 10.1016/j.bmc.2014.07.012. View Source
